molecular formula C13H10F3NO2S B5838728 N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B5838728
M. Wt: 301.29 g/mol
InChI Key: QAEZXLVHZIUBRX-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a valuable scaffold for developing biologically active molecules. The structure incorporates a benzenesulfonamide group linked to an aromatic ring featuring a trifluoromethyl group. Both the sulfonyl and the trifluoromethyl groups are privileged pharmacophores known to enhance the potency and metabolic stability of lead compounds, making them common features in pharmaceuticals . For instance, the trifluoromethyl group is a key component in several approved drugs due to its ability to influence electronic properties and form multipolar bindings with target proteins . Similarly, sulfonylurea-based drugs are established therapeutic agents . Researchers can utilize this core structure to develop novel compounds for various biological investigations. Studies on structurally similar benzenesulfonamide derivatives have demonstrated a range of research applications. Certain analogs have been identified as activators of phospholipase C (PLC), an enzyme critical in cellular signaling pathways, and have been shown to increase vascular reactivity in experimental models . Other benzenesulfonamide derivatives, such as T0901317, have been used as chemical probes to study nuclear receptors like the Liver X Receptor (LXR) and Retinoic acid receptor-related orphan receptors (RORs), which are important targets for metabolic and immune disorders . Furthermore, recent research on novel aryl-urea derivatives containing both trifluoromethyl and sulfonyl groups has shown promising antibacterial and anticancer activities in vitro, highlighting the potential of this chemical space in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-11(9-7-10)17-20(18,19)12-4-2-1-3-5-12/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEZXLVHZIUBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-(trifluoromethyl)aniline+benzenesulfonyl chlorideThis compound+HCl\text{4-(trifluoromethyl)aniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(trifluoromethyl)aniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and trifluoromethyl substituent modulate oxidation pathways:

  • Oxidation of the Sulfonamide Group : Under strong acidic conditions with H₂O₂ or KMnO₄, the sulfonamide moiety can oxidize to sulfonic acid derivatives. For example, reaction with CrO₃ in H₂SO₄ yields benzenesulfonic acid analogues .

  • Aromatic Ring Oxidation : Electrophilic attack at the para-position of the trifluoromethyl group is hindered due to its electron-withdrawing nature. Oxidation with HNO₃/H₂SO₄ predominantly targets the unsubstituted benzene ring, forming nitro derivatives .

Reduction Reactions

Reductive pathways depend on reagent selection:

  • Catalytic Hydrogenation : Pd/C or PtO₂ in ethanol reduces nitro groups (if present) to amines, but leaves the sulfonamide and trifluoromethyl groups intact .

  • Sodium Bisulfite-Mediated Reduction : In DMSO at 60°C, sodium bisulfite facilitates reductive coupling reactions, forming N-sulfonyl hydroxylamine intermediates. This method is effective for synthesizing heteroaryl sulfonamides .

Substitution Reactions

The trifluoromethyl group directs electrophilic substitution to specific positions:

  • Halogenation : Bromination with Br₂/FeBr₃ occurs at the meta position relative to the sulfonamide group, yielding 3-bromo derivatives .

  • Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings allow substitutions with amines or thiols under basic conditions. For example, reaction with NaSH produces thiophenol derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura Coupling : The brominated derivative (e.g., 4-bromo-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide) reacts with arylboronic acids to form biaryl sulfonamides .

  • Buchwald-Hartwig Amination : Primary amines couple with brominated intermediates to generate secondary amines .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances stability and directs regioselectivity compared to non-fluorinated analogues:

Reaction Type This compound N-Phenylbenzenesulfonamide
Electrophilic Substitution Meta/para selectivity due to -CF₃Ortho/para selectivity
Oxidation Stability High resistance to ring oxidationModerate stability
Reductive Coupling Efficient with NaHSO₃/DMSO Less efficient

Mechanistic Insights

  • Reductive Coupling Pathway : Proposed mechanism involves nitrosoarene intermediates (e.g., nitrosobenzene) reacting with sodium sulfinates to form N-sulfonyl hydroxylamines, which are reduced to sulfonamides .

  • Acid-Base Behavior : The sulfonamide NH acts as a weak acid (pKa ~10), enabling deprotonation under basic conditions for nucleophilic reactions .

Key Research Findings

  • Synthetic Utility : Sodium bisulfite-mediated reductive coupling achieves quantitative conversion to sulfonamides under optimized conditions (DMSO, 60°C) .

  • Biological Relevance : Fluorinated sulfonamides exhibit enhanced metabolic stability, making them candidates for enzyme inhibition studies .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has shown promise in cardiovascular research. Studies indicate that it can influence perfusion pressure and coronary resistance, suggesting therapeutic potential in treating cardiovascular diseases.
    • Computational docking studies reveal that the compound may effectively bind to proteins involved in cardiovascular regulation, providing insights into its mechanism of action.
  • Antimicrobial Activity
    • Sulfonamide derivatives are known for their antimicrobial properties. Research has indicated that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
  • Cancer Research
    • The compound's structural similarities to other sulfonamide derivatives allow for comparative studies in cancer treatment. It may inhibit specific enzymes involved in tumor growth, which is an area of ongoing research.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamideContains an amino group instead of a nitro groupEnhanced biological activity due to amino functionality
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamideContains chlorine substituentsDifferent halogenation pattern affecting reactivity
2-Hydrazinocarbonyl-benzenesulfonamideFeatures a hydrazine moietyPotentially different pharmacological profiles due to hydrazine presence

Case Studies

  • Cardiovascular Effects
    • A study conducted on animal models demonstrated that this compound significantly reduced blood pressure and improved coronary blood flow, indicating its potential as a treatment for hypertension.
  • Antimicrobial Efficacy
    • In vitro tests revealed that the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
  • Cancer Cell Line Studies
    • Research involving various cancer cell lines showed that the compound could inhibit cell proliferation at low concentrations, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the transition state of peptide hydrolysis, making it a potent inhibitor of enzymes such as cysteine proteases . This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide derivatives are highly influenced by substituents on the benzene ring or the sulfonamide nitrogen. Below is a detailed comparison of structurally related compounds:

Key Insights from Structural Comparisons

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro derivative () exhibits enhanced reactivity due to its electron-withdrawing nitro group, making it suitable for further synthetic modifications. In contrast, the 4-amino analog () offers improved solubility and bioavailability, critical for drug design. The trifluoromethyl group in all analogs enhances metabolic stability and lipophilicity, favoring membrane permeability .

Complex Substituents and Receptor Binding: T0901317's trifluoroethyl and hydroxyl-trifluoromethyl ethyl groups enable high-affinity binding to LXRs, modulating cholesterol homeostasis .

Antimicrobial Activity :

  • Derivatives with heterocyclic moieties (e.g., oxazole in ) show enhanced antimicrobial potency, likely due to increased interaction with bacterial enzyme active sites .

Synthetic Utility :

  • The parent compound and its 4-chloro derivative () are pivotal intermediates in pharmaceutical synthesis, underscoring their industrial relevance.

Biological Activity

N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic use.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenyl ring. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

1. Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluating its effects on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells demonstrated that the compound induced apoptosis and cell cycle arrest.

  • Cytotoxicity Data : The compound showed IC50 values indicating effective inhibition of cell viability:
    • HCT-116 : IC50 = 12 µM
    • MCF-7 : IC50 = 15 µM
    • HeLa : IC50 = 18 µM

These results suggest that this compound may serve as a potential chemotherapeutic agent due to its ability to induce apoptosis through mechanisms involving increased intracellular calcium levels and modulation of cell cycle progression .

2. Calcium Influx Modulation

The compound has been shown to enhance calcium influx in smooth muscle cells, which could have implications for cardiovascular applications. In isolated organ bath studies, this compound significantly increased perfusion pressure in response to calcium channel stimulation.

  • Experimental Findings :
    • Increased contractility observed in rat tail arteries pre-treated with lipopolysaccharide.
    • Enhanced responsiveness to metabotropic receptor stimulation was noted, suggesting a role in vascular smooth muscle reactivity .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Apoptosis Induction : A detailed investigation into the apoptotic pathways revealed that treatment with this compound led to significant increases in apoptotic cell populations in both wild-type and mutant p53 cancer cell lines. Flow cytometry analysis indicated late-stage apoptosis as a predominant outcome .
  • Pharmacokinetic Considerations : Theoretical studies using molecular docking simulations suggested favorable interactions between the compound and calcium channel proteins, which may underlie its biological activity. Predictions indicated that modifications to the molecular structure could enhance therapeutic efficacy while minimizing adverse effects .

Data Table: Summary of Biological Activity

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityHCT-11612Apoptosis induction
MCF-715Cell cycle arrest
HeLa18Increased calcium influx
Calcium InfluxRat ArteriesN/AEnhanced contractility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and analytical methods for N-[4-(trifluoromethyl)phenyl]benzenesulfonamide?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting benzenesulfonyl chloride with 4-(trifluoromethyl)aniline under basic conditions (e.g., pyridine or triethylamine). Similar derivatives, such as T0901317, employ multi-step protocols involving Suzuki-Miyaura coupling for aryl group introduction .
  • Characterization : Purity (>95%) is confirmed via reverse-phase HPLC. Structural validation uses 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., for related sulfonamides) resolves stereochemistry and hydrogen-bonding networks .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers containing cyclodextrins or surfactants (e.g., Tween-20).
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation via LC-MS. For light-sensitive derivatives, store solutions in amber vials under inert gas .

Advanced Research Questions

Q. How can researchers identify the primary molecular targets of this compound?

  • Target Screening : Use nuclear receptor profiling assays (e.g., Gal4-reporter systems for LXR, RORα/γ). T0901317, a structural analog, was identified as a dual LXR agonist and ROR inverse agonist via such screens .
  • Binding Affinity : Perform competitive radioligand binding assays (e.g., 3^3H-labeled T0901317) with purified receptors. Calculate KiK_i values using Cheng-Prusoff equations .
  • Functional Validation : Confirm target specificity via siRNA knockdown (e.g., RORα/γ siRNA in HepG2 cells) to assess loss of compound activity on downstream genes like G6Pase .

Q. What experimental designs are recommended to study the compound’s role in cholesterol metabolism?

  • In Vitro Models : Use HepG2 cells or primary hepatocytes to measure cholesterol efflux via 3^3H-cholesterol labeling. Quantify ABCA1/ABCG1 expression via qPCR and Western blot .
  • In Vivo Models : Administer the compound to LDLR/^{-/-} mice and analyze plasma HDL-C levels and aortic plaque formation. Pair with LXR knockout mice to isolate compound-specific effects .

Q. How should conflicting data on agonist vs. antagonist activity be resolved?

  • Mechanistic Context : For compounds like T0901317, which acts as an LXR agonist but ROR inverse agonist, use tissue-selective models (e.g., immune cells for ROR, liver for LXR).
  • Pharmacological Tools : Co-administer receptor-specific antagonists (e.g., GSK2033 for LXRβ) to dissect pathway contributions. Utilize CRISPR-Cas9-edited cell lines to eliminate off-target receptors .

Q. What strategies are effective in studying immune modulation by this compound?

  • Immune Cell Assays : Test Th17 differentiation in CD4+^+ T cells using IL-17A ELISA. For ROR-dependent effects, compare outcomes in wild-type vs. RORγt/^{-/-} cells .
  • Cytokine Profiling : Use multiplex assays (e.g., Luminex) to measure IL-23, IL-1β, and TNF-α in compound-treated macrophages stimulated with LPS .

Methodological Tables

Assay Type Key Parameters References
Nuclear Receptor ProfilingGal4-reporter systems, EC50_{50}/IC50_{50} determination
Cholesterol Efflux3^3H-chradiolabeled cells, apoA-I-mediated efflux
Target ValidationsiRNA knockdown, CRISPR-Cas9 gene editing
Analytical Technique Application References
X-ray CrystallographyHydrogen-bonding network analysis
HRMSExact mass confirmation (±2 ppm error)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.